1-(5-Chlorobenzo[b]thien-2-yl)ethanone
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Overview
Description
1-(5-Chlorobenzo[b]thien-2-yl)ethanone is a chemical compound with the molecular formula C10H7ClOS. It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 5-position and an ethanone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorobenzo[b]thien-2-yl)ethanone typically involves the acylation of 5-chlorobenzo[b]thiophene. One common method is the Friedel-Crafts acylation, where 5-chlorobenzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorobenzo[b]thien-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzo[b]thiophene ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-Chlorobenzo[b]thien-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzo[b]thien-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. For example, its potential antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes .
Comparison with Similar Compounds
- 1-(3-Chlorobenzo[b]thien-2-yl)ethanone
- 1-(6-Bromo-3-chlorobenzo[b]thien-2-yl)ethanone
- 1-(3,6-Dichlorobenzo[b]thien-2-yl)ethanone
Comparison: 1-(5-Chlorobenzo[b]thien-2-yl)ethanone is unique due to the specific positioning of the chlorine atom and the ethanone group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications .
Properties
CAS No. |
13771-99-8 |
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Molecular Formula |
C10H7ClOS |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
1-(5-chloro-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClOS/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 |
InChI Key |
MSTSKWLOJUPTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
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